

An In-depth Technical Guide to the Chemical Structure and Properties of Detajmium

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Compound of Interest

Compound Name: Detajmium

Cat. No.: B15585665

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Introduction

Detajmium, also known by its trade name Tachmalcor, is a potent antiarrhythmic agent.[1] Structurally, it is a derivative of ajmaline, a class Ia antiarrhythmic drug. **Detajmium** is classified as a Class I/C antiarrhythmic drug, indicating its primary mechanism of action is the blockade of cardiac sodium channels.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to **Detajmium**.

Chemical Structure and Physicochemical Properties

Detajmium is a quaternary ammonium compound derived from ajmaline. The chemical structure of the parent cation and its bitartrate salt are presented below.

Chemical Structure of **Detajmium** Cation

- IUPAC Name: (1R,9R,10S,13S,14R,15R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol[3]
- SMILES: CC[C@H]1[C@H]2C[C@H]3[C@H]4[C@@]5(C2--INVALID-LINK--O)[N+]3(CC(CN(CC)CC)O)C[3]

The most common salt form is **Detajmium** bitartrate.

Physicochemical Properties of Detajmium and its Bitartrate Salt

| Property | Detajmium (Parent Compound) | Detajmium Bitartrate | Source |
|-------------------|-----------------------------|----------------------|--------|
| Molecular Formula | C27H42N3O3+ | C31H47N3O9 | [3] |
| Molecular Weight | 456.64 g/mol | 605.72 g/mol | [3] |
| CAS Number | 47719-70-0 | 33774-52-6 | [3] |
| pKa | Data not available | Data not available | |
| Solubility | Data not available | Data not available | |
| logP | Data not available | Data not available | |

Synthesis

Detajmium is a semi-synthetic derivative of the natural product ajmaline. The synthesis involves the quaternization of the ajmaline nitrogen atom with a 3-(diethylamino)-2-hydroxypropyl group. While a specific, detailed protocol for the industrial synthesis of **Detajmium** is not readily available in the public domain, the general approach for the synthesis of ajmaline and its derivatives often involves the Pictet-Spengler reaction to construct the core indole alkaloid structure. Further modifications would then be carried out to introduce the desired substituents.

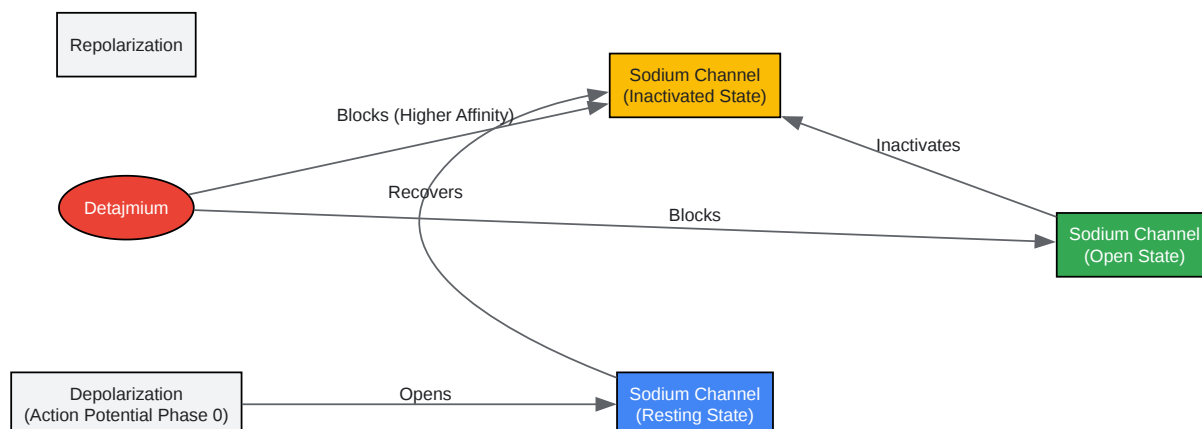
Mechanism of Action: Sodium Channel Blockade

Detajmium exerts its antiarrhythmic effects by blocking the voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (V_{max}).

The key characteristics of **Detajmium**'s sodium channel blockade are:

- **Use-Dependence:** The blocking effect of **Detajmium** is more pronounced at higher heart rates. This is because the drug has a higher affinity for the open and inactivated states of the sodium channel, which are more prevalent during rapid stimulation.
- **Slow Recovery Kinetics:** **Detajmium** exhibits an extremely long recovery from use-dependent sodium channel block. This slow offset from the channel contributes to its potent antiarrhythmic effect.[2]

The following diagram illustrates the mechanism of action of **Detajmium** on the cardiac sodium channel.



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Caption: Mechanism of **Detajmium**'s use-dependent sodium channel blockade.

Pharmacological Properties

The primary pharmacological effect of **Detajmium** is the alteration of cardiac electrophysiology.

Electrophysiological Effects on Cardiac Fibers

The following table summarizes the electrophysiological effects of 1 μM **Detajmium** on isolated canine cardiac ventricular and Purkinje fibers, as determined by intracellular microelectrode

techniques.[2]

| Parameter | Ventricular Muscle (n=6) | Purkinje Fibers (n=8) | Effect of 1 μ M Detajmium |
|---|--|---|---|
| Resting Potential (RP) | No significant change | No significant change | No significant change |
| Action Potential Amplitude (APA) | No significant change | From 111.1 ± 12.3 mV to 100.0 ± 2.5 mV ($p < 0.003$) | Significant decrease in Purkinje fibers |
| Action Potential Duration at 90% Repolarization (APD90) | No significant change | From 359.0 ± 17.5 ms to 262.1 ± 12.3 ms ($p < 0.001$) | Significant decrease in Purkinje fibers |
| Effective Refractory Period (ERP) | No significant change | No significant change | No significant change |
| Maximum Rate of Depolarization (Vmax) | From 236.7 ± 28.9 V/s to 177.3 ± 22.5 V/s ($p < 0.01$) | From 687.5 ± 57.2 V/s to 523.7 ± 58.2 V/s ($p < 0.001$) | Significant decrease in both tissues |
| Recovery Time Constant of Vmax | - | 348.16 ± 57.43 s | Extremely slow recovery |

Experimental Protocols

Intracellular Microelectrode Recording of Cardiac Action Potentials

This protocol outlines the general methodology for recording cardiac action potentials from isolated cardiac preparations, as would be used to assess the effects of **Detajmium**.

Objective: To measure the effects of **Detajmium** on the action potential parameters of isolated cardiac tissues (e.g., ventricular muscle and Purkinje fibers).

Materials:

- Isolated cardiac tissue (e.g., canine ventricular muscle or Purkinje fibers)

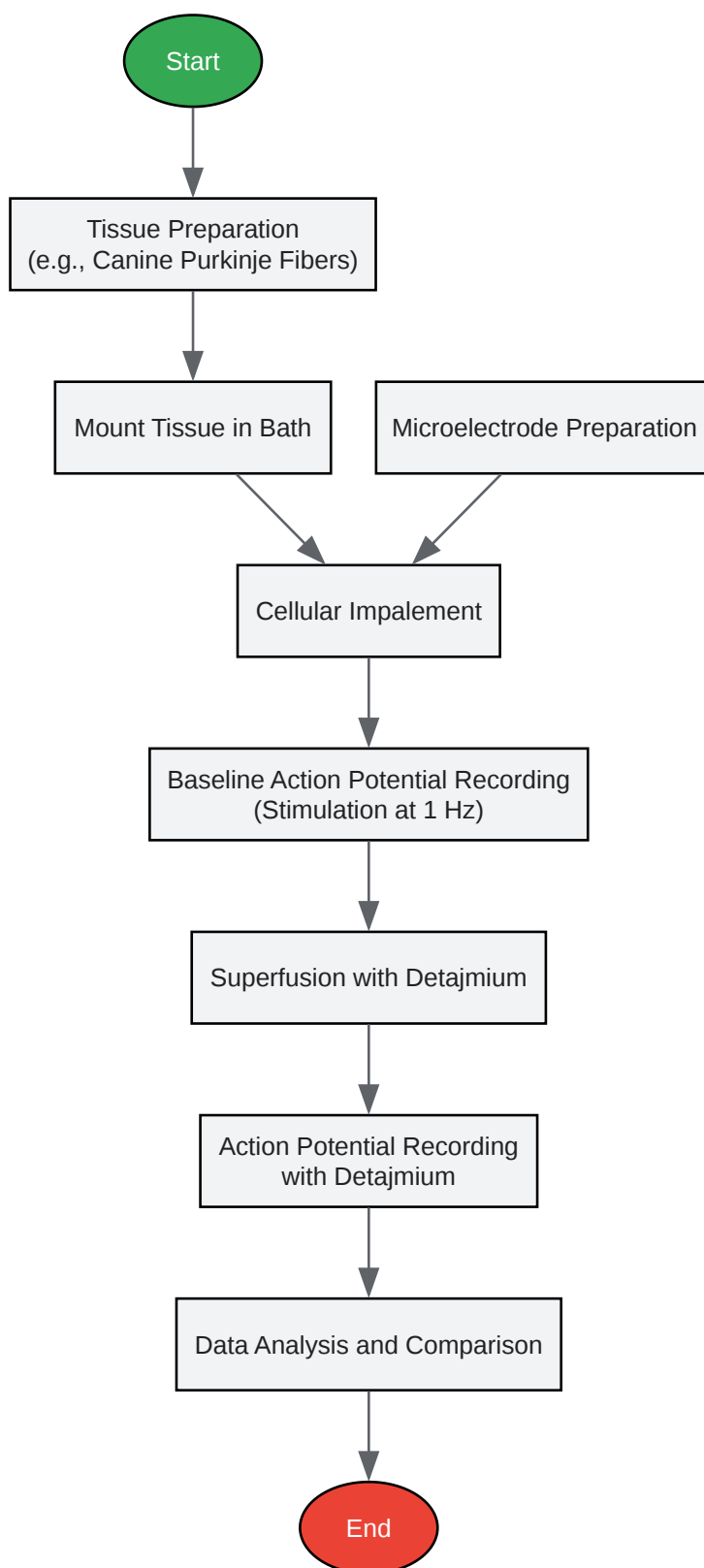
- Tyrode's solution (or similar physiological saline solution)
- **Detajmium** bitartrate stock solution
- Microelectrode puller
- Glass capillaries for microelectrodes
- 3 M KCl for filling microelectrodes
- Microelectrode amplifier
- Stimulator
- Oscilloscope and data acquisition system
- Dissection microscope and tools
- Tissue bath with temperature control and superfusion system

Methodology:

- Tissue Preparation:
 - Excise the heart from a suitable animal model (e.g., dog) and place it in cold, oxygenated Tyrode's solution.
 - Dissect the desired tissue (e.g., free-running Purkinje fibers or papillary muscle) under a dissection microscope.
 - Mount the tissue in a temperature-controlled tissue bath (37°C) and superfuse with oxygenated Tyrode's solution.
- Microelectrode Preparation and Impalement:
 - Pull glass microelectrodes to a fine tip (resistance of 10-30 MΩ) using a microelectrode puller.
 - Backfill the microelectrodes with 3 M KCl.

- Under microscopic guidance, carefully impale a cell within the cardiac tissue with the microelectrode. A stable impalement is indicated by a sharp negative drop in potential to a stable resting membrane potential.
- Action Potential Recording:
 - Stimulate the tissue at a constant frequency (e.g., 1 Hz) using external electrodes.
 - Record the transmembrane action potentials using the microelectrode amplifier and data acquisition system.
 - Measure the following parameters: Resting Potential (RP), Action Potential Amplitude (APA), Action Potential Duration at 50% and 90% repolarization (APD50, APD90), Effective Refractory Period (ERP), and the maximum rate of depolarization (V_{max}).
- Drug Application:
 - After recording stable baseline action potentials, switch the superfusion to a Tyrode's solution containing the desired concentration of **Detajmium** (e.g., 1 μ M).
 - Allow sufficient time for the drug effect to reach a steady state.
 - Record the action potentials in the presence of **Detajmium** and measure the same parameters as in the baseline condition.
- Data Analysis:
 - Compare the action potential parameters before and after the application of **Detajmium**.
 - Perform statistical analysis to determine the significance of any observed changes.

The following diagram illustrates the experimental workflow for the intracellular microelectrode recording.



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Caption: Experimental workflow for intracellular microelectrode recording.

Conclusion

Detajmium is a potent Class I/C antiarrhythmic agent with a well-defined mechanism of action centered on the use-dependent blockade of cardiac sodium channels. Its distinct electrophysiological profile, characterized by a significant reduction in V_{max} and extremely slow recovery kinetics, underscores its efficacy in suppressing cardiac arrhythmias. The provided data and experimental protocols offer a foundational understanding for researchers and drug development professionals working with this and similar antiarrhythmic compounds. Further investigation into its physicochemical properties, such as solubility and pKa, would provide a more complete profile for formulation and development purposes.

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